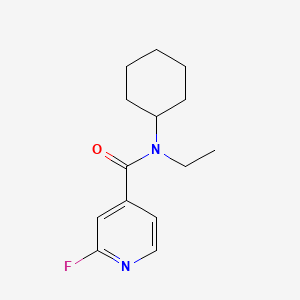
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMP is a heterocyclic compound that contains a benzimidazole ring and a pyrrolidinone ring. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform. BMMP has been used in various scientific studies as a tool for investigating biological processes and as a potential therapeutic agent.
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is the H+/K±ATPases in anti-CD3/CD28 activated T cells . These ATPases play a crucial role in maintaining the pH balance within cells by exchanging hydrogen ions (H+) and potassium ions (K+) across the cell membrane .
Mode of Action
The compound inhibits the activity of H+/K±ATPases . By binding to these enzymes, it disrupts their function, leading to intracellular acidification . This acidification inhibits T cell proliferation, thus modulating the immune response .
Biochemical Pathways
The inhibition of H+/K±ATPases disrupts the normal ion exchange across the cell membrane, leading to an increase in the intracellular concentration of hydrogen ions . This results in a lower intracellular pH, which can affect various biochemical pathways, particularly those that are sensitive to changes in pH .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The bioavailability of these compounds can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other medications .
Result of Action
The primary result of the compound’s action is the inhibition of T cell proliferation . This can have significant effects on the immune response, potentially reducing inflammation and other immune-related symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other substances that can interact with the compound, and the temperature
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one has several advantages as a tool for scientific research. It is a stable and soluble compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with unique properties.
Métodos De Síntesis
The synthesis of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is a multi-step process that involves the reaction of various chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-mesitylpyrrolidine and o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases, which are involved in various cellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-12-8-13(2)19(14(3)9-12)23-11-15(10-18(23)24)20-21-16-6-4-5-7-17(16)22-20/h4-9,15H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKGCALDKMLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)


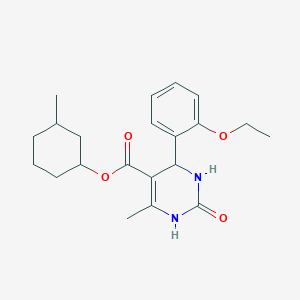
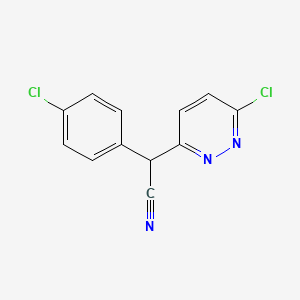
![N-[(2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2792960.png)
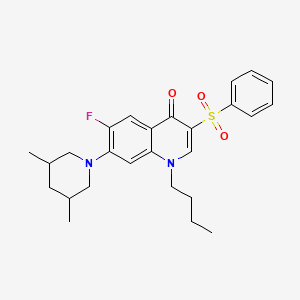

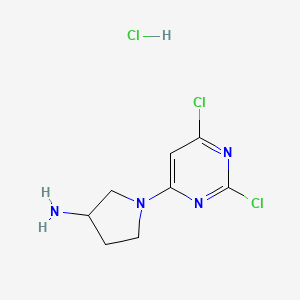

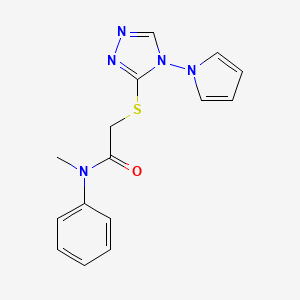
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)
